molecular formula C18H14N6O6S B5723754 [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate

[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate

Cat. No.: B5723754
M. Wt: 442.4 g/mol
InChI Key: PMBSXYGZNLOCFS-KEBDBYFISA-N
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Description

  • Reactants: Nitrophenyl derivatives.
  • Conditions: Anhydrous conditions to prevent unwanted side reactions.
  • Catalysts: Lewis acids or other suitable catalysts.
  • Step 3: Final Assembly

    • Reactants: Intermediate compounds from previous steps.
    • Conditions: Specific temperature and pressure conditions to promote the final coupling reaction.
    • Catalysts: Transition metal catalysts or other suitable agents.
  • Industrial Production Methods

    Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety, cost, and efficiency. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and yield.

    Properties

    IUPAC Name

    [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H14N6O6S/c19-18(21-20-10-11-4-6-12(7-5-11)23(27)28)31-15-9-16(25)22(17(15)26)13-2-1-3-14(8-13)24(29)30/h1-8,10,15H,9H2,(H2,19,21)/b20-10+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PMBSXYGZNLOCFS-KEBDBYFISA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])SC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])S/C(=N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])/N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H14N6O6S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    442.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the nitrophenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

    • Step 1: Preparation of Pyrrolidinyl Ring

      • Reactants: Suitable starting materials such as amino acids or other precursors.
      • Conditions: Controlled temperature and pH, use of solvents like ethanol or methanol.
      • Catalysts: Acid or base catalysts to facilitate ring formation.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
      • Conditions: Controlled temperature and pH to prevent over-oxidation.
      • Products: Oxidized derivatives with potential changes in biological activity.
    • Reduction

      • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
      • Conditions: Anhydrous conditions to prevent hydrolysis.
      • Products: Reduced derivatives with altered chemical properties.
    • Substitution

      • Reagents: Nucleophiles or electrophiles depending on the desired substitution.
      • Conditions: Solvents like dichloromethane or acetonitrile.
      • Products: Substituted derivatives with potential new functionalities.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Solvents: Ethanol, methanol, dichloromethane, acetonitrile.

      Catalysts: Lewis acids, transition metal catalysts.

    Scientific Research Applications

    Chemistry

    In chemistry, [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology

    In biological research, this compound is studied for its potential interactions with biological macromolecules

    Medicine

    In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo specific chemical reactions makes it a candidate for developing new drugs with targeted biological activities.

    Industry

    In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or other materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.

    Mechanism of Action

    The mechanism of action of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The nitrophenyl groups may bind to active sites on enzymes or receptors, modulating their activity. The pyrrolidinyl ring may also play a role in stabilizing the compound’s interaction with its targets.

    Molecular Targets and Pathways

      Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

      Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.

      Nucleic Acids: Interaction with DNA or RNA, potentially affecting gene expression.

    Comparison with Similar Compounds

    Similar Compounds

    • 1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-(4-nitrobenzylidene)hydrazinecarbimidothioate
    • 1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-(4-hydroxybenzylidene)hydrazinecarbimidothioate

    Uniqueness

    [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate stands out due to its specific combination of nitrophenyl groups and pyrrolidinyl ring

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